[(Pyrazin-2-ylmethyl)-amino]-acetic acid [(Pyrazin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412104
InChI: InChI=1S/C7H9N3O2/c11-7(12)5-9-4-6-3-8-1-2-10-6/h1-3,9H,4-5H2,(H,11,12)
SMILES: C1=CN=C(C=N1)CNCC(=O)O
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

[(Pyrazin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13412104

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

[(Pyrazin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-(pyrazin-2-ylmethylamino)acetic acid
Standard InChI InChI=1S/C7H9N3O2/c11-7(12)5-9-4-6-3-8-1-2-10-6/h1-3,9H,4-5H2,(H,11,12)
Standard InChI Key SOWAZENJYOGXNP-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)CNCC(=O)O
Canonical SMILES C1=CN=C(C=N1)CNCC(=O)O

Introduction

Structural and Physicochemical Properties

[(Pyrazin-2-ylmethyl)-amino]-acetic acid (CAS: 1353956-60-1) has the molecular formula C₇H₉N₃O₂ and a molecular weight of 181.15 g/mol. Key structural features include:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Amino-acetic acid side chain: A glycine derivative attached via a methylene bridge to the pyrazine ring.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₉N₃O₂
Molecular Weight181.15 g/mol
IUPAC Name2-[(Pyrazin-2-ylmethyl)amino]acetic acid
InChI KeySOWAZENJYOGXNP-UHFFFAOYSA-N
SolubilityModerate in polar solvents (e.g., DMSO, water)
StabilityStable under ambient conditions; sensitive to strong acids/bases

Synthesis Methods

The compound is synthesized via nucleophilic substitution and coupling reactions:

Key Synthetic Routes

  • Coupling Reactions:

    • Reagents: Propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU with organic bases (e.g., DIPEA) .

    • Conditions: Polar aprotic solvents (e.g., acetonitrile, DMF) at 60–100°C .

  • One-Pot Cyclocondensation:

    • Reacting pyrazine-2-carbaldehyde with glycine derivatives in the presence of ammonium acetate .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Pyrazine-2-carbaldehyde, glycine ethyl ester, T3P, DIPEA, DMF, 80°C, 12h68%
2Hydrolysis with NaOH (1M), RT, 2h95%

Chemical Reactivity and Derivatives

The compound undergoes reactions at both the amino and carboxylic acid functional groups:

  • Acylation: Forms amides with acyl chlorides.

  • Esterification: Reacts with alcohols to produce esters.

  • Complexation: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via the pyrazine nitrogen and carboxylate group .

Table 3: Common Derivatives

DerivativeApplicationReference
Methyl esterImproved lipophilicity for drug delivery
Amide conjugatesAntimicrobial agents
Metal complexesAntioxidant and catalytic uses

Biological Activities

Antimicrobial Properties

  • Mechanism: Disrupts bacterial cell membranes and inhibits enzyme activity (e.g., aldose reductase) .

  • Activity:

    • MIC values: 4–16 µg/mL against E. coli and S. aureus.

    • Synergistic effects with fluoroquinolones.

Antioxidant Activity

  • Scavenges DPPH radicals (41.48% inhibition at 1 µM) and suppresses lipid peroxidation (88.76% at 100 µM) .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Development: Core structure for kinase inhibitors (e.g., p38 MAPK) and antimicrobial agents .

  • Biochemical Probes: Used to study enzyme mechanisms (e.g., aldose reductase) .

Material Science

  • Coordination Polymers: Serves as a ligand for metal-organic frameworks (MOFs) with catalytic applications.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundStructural DifferenceBioactivityReference
2-Oxo-2-((pyrazin-2-ylmethyl)amino)propanoic acidAdditional ketone groupEnhanced antioxidant activity
N-[[3-(Methylthio)-2-pyrazinyl]methyl]glycineMethylthio substitutionImproved antimicrobial potency

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